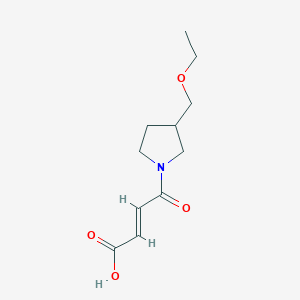
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Descripción general
Descripción
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP is a cyclic molecule that is composed of six carbon atoms, four nitrogen atoms, and two sulfur atoms. It is a colorless solid that has a melting point of 116-118 °C. CPTP has a variety of properties that make it an ideal compound for research purposes.
Aplicaciones Científicas De Investigación
CPTP has a variety of scientific research applications. It has been used to study the effects of cyclic compounds on the activity of enzymes, as well as the interaction of cyclic compounds with proteins. CPTP has also been used in studies of cell membrane permeability and drug delivery. In addition, CPTP has been used to study the effects of cyclic compounds on the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of CPTP is not fully understood. However, it is believed that CPTP binds to proteins and enzymes in a manner similar to other cyclic compounds. It is believed that CPTP binds to proteins and enzymes by forming hydrogen bonds with their active sites. This binding is believed to alter the structure and function of the proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPTP are not fully understood. However, it is believed that CPTP may have a variety of effects on the body. It has been suggested that CPTP may have anti-inflammatory and anti-cancer properties. In addition, CPTP has been shown to have an effect on lipid metabolism and may be useful in the treatment of obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTP has several advantages for lab experiments. It is a relatively stable compound and is not easily degraded by heat or light. In addition, CPTP is soluble in a variety of solvents and can be easily purified. However, CPTP is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving CPTP. These include further studies of its mechanism of action and its effects on biochemical and physiological processes. In addition, research could be conducted to determine the potential therapeutic applications of CPTP. Finally, CPTP could be used to study the effects of cyclic compounds on the structure and function of proteins.
Propiedades
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-5-3-11-8-16(7-10-1-2-10)15-13(11)12-4-6-17-9-12/h4,6,8-10H,1-3,5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMBNNBAPCTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
